1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol
Description
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol is a complex organic compound featuring a pyrazole ring and a quinoxaline moiety
Properties
IUPAC Name |
1-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-8-11(2)21(20-10)16-15(17-9-12(3)22)18-13-6-4-5-7-14(13)19-16/h4-8,12,22H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUJBWZDMLSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NCC(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.
Quinoxaline Formation: The quinoxaline moiety is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The pyrazole and quinoxaline units are coupled through a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the quinoxaline.
Final Modification:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antiviral agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol involves the inhibition of specific enzymes and pathways. The compound binds to the active site of the target enzyme, preventing its normal function. This can lead to the inhibition of cell proliferation in cancer cells or the prevention of viral replication .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol is unique due to its combined pyrazole and quinoxaline structure, which imparts distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
